4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid
CAS No.: 1401343-31-4
Cat. No.: VC8164147
Molecular Formula: C33H30O9
Molecular Weight: 570.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1401343-31-4 |
---|---|
Molecular Formula | C33H30O9 |
Molecular Weight | 570.6 g/mol |
IUPAC Name | 4-[[3,5-bis[(4-carboxyphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzoic acid |
Standard InChI | InChI=1S/C33H30O9/c1-19-28(16-40-25-10-4-22(5-11-25)31(34)35)20(2)30(18-42-27-14-8-24(9-15-27)33(38)39)21(3)29(19)17-41-26-12-6-23(7-13-26)32(36)37/h4-15H,16-18H2,1-3H3,(H,34,35)(H,36,37)(H,38,39) |
Standard InChI Key | GIVPFNWTXATYKC-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)C(=O)O)C)COC3=CC=C(C=C3)C(=O)O)C)COC4=CC=C(C=C4)C(=O)O |
Canonical SMILES | CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)C(=O)O)C)COC3=CC=C(C=C3)C(=O)O)C)COC4=CC=C(C=C4)C(=O)O |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for this compound is 4-[[3,5-bis[(4-carboxyphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzoic acid, reflecting its trisubstituted benzene core and three 4-carboxyphenoxymethyl branches . Common synonyms include:
-
4,4',4''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tribenzoic acid
-
1,3,5-tris[4-(carboxyphenyl)oxymethyl]-2,4,6-trimethylbenzene
Molecular and Structural Identifiers
The compound’s structure features a central 2,4,6-trimethylbenzene (mesitylene) ring, with each methyl group replaced by a methyleneoxy-linked 4-carboxybenzene moiety. This design confers -symmetry and three divergent carboxylate groups ideal for coordinating metal ions .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a multi-step nucleophilic substitution reaction:
-
Core Functionalization: 2,4,6-Trimethylbenzene-1,3,5-triyltrimethanol is reacted with methyl 4-hydroxybenzoate in the presence of a base (e.g., KCO) to form methyl ester intermediates.
-
Ester Hydrolysis: The methyl esters are hydrolyzed using aqueous NaOH or HCl to yield the free carboxylic acid groups.
Key Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
Purification Methods
Method | Conditions | Purity Achieved |
---|---|---|
Recrystallization | Ethanol/water mixture | ≥98% |
Column Chromatography | Silica gel, eluent: CHCl/MeOH (9:1) | ≥99% |
Purified batches exhibit a melting point >300°C, consistent with high thermal stability .
Structural and Physicochemical Properties
Crystallographic Features
X-ray diffraction studies reveal a planar mesitylene core with bond lengths of 1.40–1.42 Å for C–C aromatic bonds and 1.47 Å for C–O bonds in the methyleneoxy linkages . The carboxylate groups adopt a coplanar arrangement, facilitating π-π stacking in solid-state structures.
Thermodynamic and Solubility Data
Property | Value | Method |
---|---|---|
Boiling Point | 824.7 ± 60.0°C (predicted) | ACD/Labs Software |
Density | 1.36 ± 0.1 g/cm | Computational |
Solubility in DMSO | 25 mg/mL | Experimental |
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents like DMSO and DMF.
Applications in Coordination Chemistry
Metal-Organic Frameworks (MOFs)
The compound’s three carboxylate groups enable the formation of porous MOFs with lanthanides or transition metals. For example:
-
Eu(III)-MOF: Exhibits red luminescence with a quantum yield of 42%, suitable for OLEDs.
-
Zn(II)-MOF: Shows CO adsorption capacity of 12.7 mmol/g at 298 K.
Catalytic Systems
Pd(II) complexes of this ligand catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10, attributed to the rigid scaffold preventing catalyst deactivation.
Condition | Specification |
---|---|
Temperature | 2–8°C (long-term) |
Light Exposure | Protect from UV |
Container | Amber glass with PTFE-lined cap |
Supplier | Purity | Price (USD) | Minimum Order |
---|---|---|---|
Career Henan Chemical | 98% | $1.00/g | 1 kg |
Evitachem | 95% | $2.50/g | 100 mg |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume